

Comprehensive Technical Guide: 7-Aminocephalosporanic Acid (7-ACA) Mechanism and Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 7-Aminocephalosporanic acid

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Introduction to 7-ACA and its Fundamental Importance

7-Aminocephalosporanic acid (7-ACA) represents the fundamental **core chemical structure** for the synthesis of numerous cephalosporin antibiotics that are critically important in modern clinical practice. This compound serves as the essential **synthon** upon which an entire class of β -lactam antibiotics is built, with the global pharmaceutical industry relying on 7-ACA as the key intermediate for producing semi-synthetic cephalosporins [1]. The molecular structure of 7-ACA consists of a **bicyclic ring system** containing a β -lactam ring fused to a dihydrothiazine ring, which distinguishes it from penicillins that contain a β -lactam ring fused to a thiazolidine ring [2] [3]. This core structure is chemically modified at two primary positions: the C-7 amino group (R1 side chain) and the C-3 position (R2 side chain), enabling the creation of antibiotics with varying spectra of antimicrobial activity, pharmacokinetic properties, and resistance profiles [2].

The historical development of 7-ACA isolation and production methods marked a **revolutionary advancement** in antibiotic medicine, analogous to the discovery of 6-aminopenicillanic acid (6-APA) for penicillin derivatives [3]. Prior to the availability of 7-ACA, cephalosporin antibiotics were limited to natural compounds with restricted spectra of activity. The ability to chemically or enzymatically remove the side chain of cephalosporin C to yield 7-ACA provided pharmaceutical chemists with the foundational building

block for engineering thousands of cephalosporin derivatives with optimized therapeutic properties [2] [1]. This breakthrough has led to the development of five generations of cephalosporin antibiotics, each with progressively expanded spectra of activity against bacterial pathogens, particularly against Gram-negative organisms [4] [5]. The continued importance of 7-ACA in modern medicine is evidenced by its central role in supplying the global antibiotic market, with ongoing research focused on improving production methodologies and developing novel derivatives to address emerging antimicrobial resistance challenges [4] [6].

Chemical Structure and Relationship to Antibiotic Activity

The **chemical architecture** of 7-ACA is characterized by a fused β -lactam- Δ^3 -dihydrothiazine two-ring system, systematically named as (6R,7R)-3-[(acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid with a molecular formula of $C_{10}H_{12}N_2O_5S$ and a molecular weight of $272.27 \text{ g}\cdot\text{mol}^{-1}$ [1]. This distinctive **butterfly-shaped molecule** exhibits a deviation of approximately 0.02–0.03 nm of the β -lactam nitrogen atom from the plane defined by its substituents, creating molecular strain that contributes to its biological activity [2]. The inherent **ring strain** of the four-membered β -lactam ring and the distortion from planar geometry in the bicyclic system are traditionally considered essential factors for the high chemical reactivity of these compounds with bacterial target enzymes, though contemporary analysis suggests that transport characteristics, receptor binding affinity, and enzyme inhibition kinetics may play more significant roles in determining biological activity [2].

The **functional group arrangement** in 7-ACA provides two primary sites for chemical modification that govern the ultimate antibiotic properties of resulting derivatives:

- The **C-7 acylamido side chain** (R1) is a key determinant of the compound's hydrophilic/hydrophobic character and significantly influences antibacterial spectrum, potency, and resistance to β -lactamases [2]. Modifications at this position have yielded successive generations of cephalosporins with expanded activity against Gram-negative pathogens.
- The **C-3 substituent** (R2) primarily affects pharmacokinetic properties including metabolic stability, protein binding, and elimination half-life, though it also influences antibacterial activity to some degree [2]. The C-4 carboxyl group must remain unsubstituted to maintain antibacterial efficacy [2].

Table 1: Key Functional Groups and Their Roles in 7-ACA Derivatives

Position	Chemical Group	Role in Antibiotic Activity	Modification Impact
C-7	Amino group	Acylation site for side chain addition	Determines spectrum of activity, β -lactamase resistance
C-3	Acetoxymethyl	Influences pharmacokinetics	Affects metabolic stability, half-life, dosing frequency
C-4	Carboxyl group	Essential for binding to PBPs	Must remain unsubstituted for antibacterial activity
N-5/O-8	β -lactam carbonyl	Reactive center for acylation	Directly involved in binding to bacterial transpeptidases

The **stereochemical configuration** at C-6 and C-7 positions ((6R,7R)) is essential for maintaining antibacterial activity, as alterations to this specific three-dimensional arrangement typically result in complete loss of efficacy against bacterial targets [1]. The C-3 acetoxymethyl group can be replaced with various heterocyclic substituents such as methyltetrazolethiol or pyridinium groups to enhance serum half-life and improve tissue penetration [2]. Additionally, the introduction of a **7- α -methoxy group** in cephamycin derivatives (such as cefotetan and cefoxitin) significantly decreases vulnerability to β -lactamase hydrolysis, expanding activity against anaerobic bacteria and β -lactamase-producing strains [7]. These structure-activity relationships demonstrate how strategic chemical modifications to the 7-ACA core enable fine-tuning of antibiotic properties to address specific clinical needs and resistance patterns.

Production Methodologies: From Chemical to Enzymatic Synthesis

Chemical Synthesis Route

The **traditional chemical process** for 7-ACA production involves a multi-step procedure beginning with cephalosporin C (CPC) isolation from fermentation broths of the fungus *Acremonium chrysogenum* [4]. The chemical conversion typically employs **sequential reactions** including protection, activation, and deprotection steps to remove the α -aminoadipyl side chain from the cephem nucleus. This method historically utilized **harsh chemical reagents** such as acid chlorides or silyl chlorides in organic solvents, followed by nucleophilic displacement or hydrolysis to yield 7-ACA [2]. While effective for industrial production, the chemical route generates substantial **environmental pollutants** including toxic chemical waste and organic solvents, with significant challenges in waste management and recovery [4] [8]. The process also requires extreme conditions of temperature and pH that can lead to decomposition of the sensitive β -lactam ring, potentially reducing overall yields and increasing production costs due to the need for specialized corrosion-resistant equipment [4].

Enzymatic Synthesis Approaches

The **enzymatic hydrolysis** method has largely replaced chemical synthesis in modern industrial production due to its superior **environmental compatibility** and **process efficiency** [4] [8]. The most established enzymatic approach employs a **two-step cascade** using immobilized enzymes:

- In the initial step, **D-amino acid oxidase (DAO)** from *Trigonopsis variabilis* catalyzes the oxidative deamination of cephalosporin C, converting the α -aminoadipyl side chain to the corresponding keto adipyl derivative which spontaneously decarboxylates to form glutaryl-**7-aminocephalosporanic acid** (GL-7-ACA) [4].
- The subsequent step utilizes **GL-7-ACA acylase (GLA)**, typically a heterologous recombinant protein produced in *Escherichia coli*, which hydrolyzes the amide bond in GL-7-ACA to yield 7-ACA [4] [9].

This two-step enzymatic method operates under **mild reaction conditions** (neutral pH, moderate temperatures) and avoids the use of hazardous chemicals, significantly reducing environmental impact [4] [8]. The enzymes are typically **immobilized on solid supports** to enhance stability and enable continuous operation in bioreactors, with yields comparable to or exceeding those of the chemical method [4].

Innovative One-Step Bioconversion

The **latest advancement** in 7-ACA production involves a **one-step bioconversion** using a single enzyme, **cephalosporin C acylase (CCA)**, discovered and developed from various bacterial strains [4]. These CCAs have been classified into five classes based on gene structures, molecular masses, and enzyme properties, with extensive protein engineering employed to enhance their catalytic efficiency toward cephalosporin C [4]. For instance, site-directed mutagenesis of GL-7-ACA acylase from *Pseudomonas* sp. SE83 produced a mutant (S12) with an 850% increase in activity against CPC compared to the wild-type enzyme [4]. Pharmaceutical manufacturers have implemented CCAs with high activity since approximately 2006, typically producing these enzymes as recombinant proteins in *E. coli* and immobilizing them on solid supports to create stable biocatalysts for industrial-scale production [4].

Table 2: Comparison of 7-ACA Production Methods

Production Method	Key Steps	Advantages	Disadvantages
Chemical Synthesis	Chemical protection/activation, nucleophilic displacement	Established technology, high purity	Toxic waste, hazardous reagents, high cost
Two-Step Enzymatic	DAO oxidation followed by GL-7-ACA acylase hydrolysis	Mild conditions, reduced waste, environmentally friendly	Requires two enzymes, intermediate purification
One-Step Enzymatic	Direct conversion by cephalosporin C acylase	Simplified process, high efficiency	Enzyme engineering required, stability challenges
In Vivo Bioconversion	Engineered <i>A. chrysogenum</i> expresses bacterial CCA	Single fermentation step, minimal downstream processing	Genetic engineering challenges, lower current yield

Emerging In Vivo Production Systems

A **cutting-edge approach** that could potentially revolutionize 7-ACA manufacturing involves the creation of **transgenic fungal strains** capable of direct 7-ACA production [4] [8]. This method employs recombinant

DNA technology to express bacterial genes for cephalosporin C acylase in the native CPC producer *Acremonium chrysogenum*, enabling **simultaneous biosynthesis** of CPC and its conversion to 7-ACA within a single fermentation system [4]. Researchers have successfully constructed such recombinant strains using codon-optimized bacterial *cca* genes, with verification of heterologous enzyme processing into α - and β -subunits within the fungal cellular environment [4] [8]. Extensive HPLC analyses have detected both substrates and products of CCAs in fungal mycelia and culture supernatants, with the highest 7-ACA concentrations found in the latter [4]. The best transgenic fungal strains reportedly achieve a **one-step conversion rate** of approximately 30% for the bacterial acylase, representing a remarkable contribution to potential future pharmaceutical manufacturing with reduced production costs and simplified downstream processing [4] [8].

Enzyme Mechanisms in 7-ACA Biosynthesis

Glutaryl-7-ACA Acylase Activation and Catalysis

The **GL-7-ACA acylase** from *Pseudomonas* sp. strain GK16 exemplifies the sophisticated enzymatic machinery required for 7-ACA production, functioning as an **($\alpha\beta$)₂ heterotetramer** composed of two nonidentical subunits derived from a common precursor polypeptide [9]. This enzyme undergoes a remarkable **autocatalytic processing** mechanism to achieve its active conformation. The nascent 74-kDa polypeptide contains sequences encoding a signal peptide, followed by a 16-kDa α -subunit and a 54-kDa β -subunit [9]. After translocation into the periplasm and removal of the signal peptide, the resulting 70-kDa inactive precursor undergoes **proteolytic cleavage** between Gly198 and Ser199, generating the separate α and β subunits that assemble into the active heterotetrameric enzyme [9]. This activation mechanism exemplifies the N-terminal nucleophile (Ntn) hydrolase family, where the N-terminal serine residue of the β subunit acts as a nucleophile in both self-processing and subsequent catalytic activity [9].

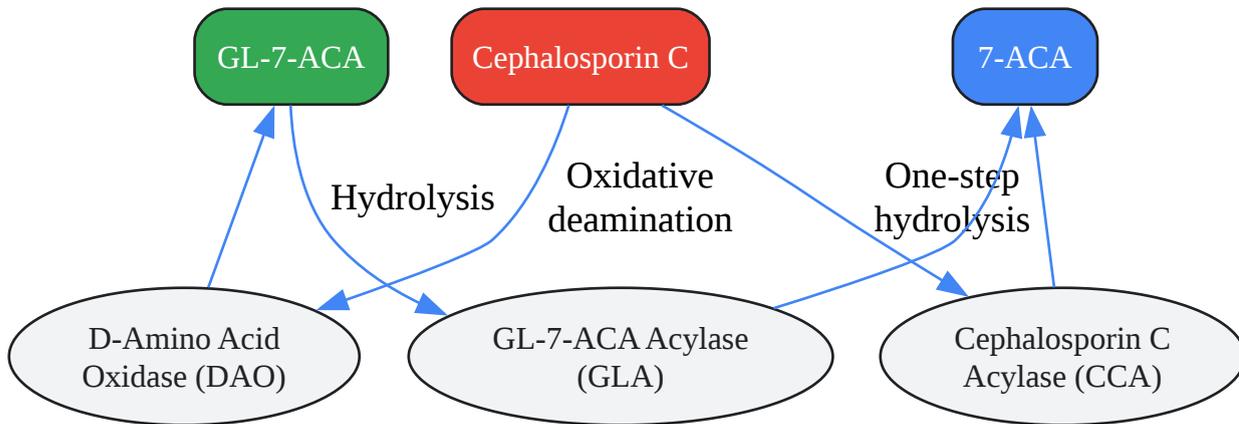
The **catalytic mechanism** of GL-7-ACA acylase involves a two-step process wherein the N-terminal serine of the β subunit first attacks the amide bond of the substrate (GL-7-ACA), forming a covalent acyl-enzyme intermediate with concomitant release of 7-ACA [9]. In the second step, a water molecule hydrolyzes this intermediate, regenerating the free enzyme and releasing the glutaric acid side product. Site-directed mutagenesis studies confirm the **essential role** of Ser199 in both enzyme activity and processing, as substitution with alanine or cysteine residues abolishes both functions [9]. Mass spectrometry analyses have

further revealed a **secondary processing site** at Gly189-Asp190 within the α subunit, with removal of the intervening spacer peptide (Asp190 to Gly198) required for full enzyme activation [9]. This sophisticated activation mechanism ensures that the enzyme only achieves its mature, active conformation after proper cellular localization, preventing premature activity that could disrupt cellular functions.

Cephalosporin C Acylase Specificity and Engineering

Cephalosporin C acylases (CCAs) represent specialized enzymes capable of direct conversion of cephalosporin C to 7-ACA without requiring the intermediate GL-7-ACA formation [4]. These enzymes have been **classified into five distinct classes** based on their gene structures, molecular masses, and biochemical properties [4]. Extensive protein engineering efforts over the past two decades have focused on enhancing the **catalytic efficiency** and **substrate specificity** of CCAs toward cephalosporin C, as many natural variants exhibit preferential activity toward other substrates such as glutaryl acylases or penicillin acylases [4]. Using techniques including molecular modeling, site-directed mutagenesis, and directed evolution, researchers have developed CCA variants with dramatically improved activity against cephalosporin C [4].

The **engineering strategy** typically targets amino acid residues in the substrate-binding pocket to better accommodate the unique features of cephalosporin C, particularly the α -amino adipyl side chain with its carboxyl group [4]. For example, the S12 mutant of GL-7-ACA acylase from *Pseudomonas* sp. SE83 contains six amino acid modifications that collectively increase activity against CPC by 850% compared to the wild-type enzyme [4]. These engineered CCAs have been successfully implemented in industrial-scale 7-ACA production since approximately 2006, typically expressed as recombinant proteins in *E. coli* host systems and immobilized on solid supports to enhance operational stability [4]. The continued refinement of these enzymes through protein engineering represents an active area of research, with goals of further improving conversion efficiency, stability under process conditions, and resistance to substrate inhibition.



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Enzymatic pathways for 7-ACA production from cephalosporin C

7-ACA as precursor for Semisynthetic Cephalosporins

Generational Development of Cephalosporins

The strategic **chemical modification** of 7-ACA at the C-7 and C-3 positions has enabled the development of five generations of cephalosporin antibiotics, each with progressively enhanced spectra of activity and improved pharmacological properties [4] [2] [5]. The **first-generation** cephalosporins, including cefalotin, cephalixin, and cefazolin, demonstrate potent activity against Gram-positive cocci such as methicillin-susceptible *Staphylococcus aureus* (MSSA) and streptococci, but exhibit limited efficacy against Gram-negative bacteria [4] [2]. These early derivatives established the clinical utility of cephalosporins for surgical prophylaxis and treatment of community-acquired infections, with their structural modifications primarily focused on improving stability and pharmacokinetics rather than expanding antibacterial spectrum [2].

The **second and third-generation** cephalosporins addressed the limitation of narrow Gram-negative coverage through strategic introduction of more complex side chains at the C-7 position, resulting in enhanced stability against β -lactamases produced by Gram-negative pathogens such as *Haemophilus influenzae* [4]. These generations also offered advantages in dosing regimens, with potential for reduced frequency and extended administration intervals [4]. Additionally, the structural distinctions of these later-generation cephalosporins reduced the risk of cross-reactivity in penicillin-allergic patients, as the similarity

in side chain structures between first-generation cephalosporins and penicillins that triggered cross-reactions was eliminated [4]. The **fourth-generation** compounds such as cefepime and cefpirome further extended the spectrum with improved penetration through the outer membrane of Gram-negative bacteria and reduced affinity for β -lactamases that had developed resistance to earlier generations [4] [5]. Most recently, **fifth-generation** cephalosporins including ceftaroline have uniquely combined broad-spectrum activity with efficacy against methicillin-resistant *Staphylococcus aureus* (MRSA), addressing a critical gap in the antibiotic arsenal [4].

Structure-Activity Relationship Rationale

The **rational design** of cephalosporin derivatives from 7-ACA follows well-established structure-activity relationship principles that guide pharmaceutical chemists in optimizing antibacterial properties [2] [5]. The **C-7 acylamido side chain** primarily influences the antibacterial spectrum and β -lactamase resistance profile, with aminothiazole oxime groups particularly associated with expanded Gram-negative coverage and enhanced stability against broad-spectrum β -lactamases [2]. The **steric and electronic properties** of this side chain determine the molecule's ability to penetrate the outer membrane of Gram-negative bacteria and resist hydrolysis by bacterial enzymes [2]. Additionally, the **orientation** of the imino group in the C-7 side chain significantly affects antibiotic potency, with (E)-isomers generally exhibiting superior activity compared to (Z)-isomers [2].

The **C-3 substituent** primarily influences pharmacokinetic properties including metabolic stability, serum protein binding, and elimination half-life, though it also contributes to antibacterial potency [2]. The native acetoxymethyl group at C-3 is susceptible to enzymatic hydrolysis by esterases in vivo, leading to inactivation, thus replacement with metabolically stable heterocycles such as methyltetrazolethiol, thiadiazolethiol, or pyridinium groups has yielded derivatives with improved pharmacokinetic profiles [2]. The C-3 position also provides an attachment point for prodrug development, as exemplified by cefpodoxime proxetil where esterification masks the C-4 carboxyl group to enhance oral absorption, with subsequent hydrolysis in vivo regenerating the active form [6]. The **dual modification approach** targeting both C-7 and C-3 positions has enabled fine-tuning of cephalosporin properties to address specific clinical needs, including enhanced anti-pseudomonal activity, improved central nervous system penetration, or prolonged elimination half-life allowing once-daily dosing [2].

Table 3: Cephalosporin Generations and Their 7-ACA Derivative Properties

Generation	Representative Drugs	Key Structural Features	Antibacterial Spectrum
First	Cefalotin, Cefazolin	Simple aromatic side chains at C-7	Gram-positive cocci, limited Gram-negative
Second	Cefuroxime, Cefoxitin	Complex C-7 side chains, C-3 carbamates	Expanded Gram-negative, β -lactamase stability
Third	Cefotaxime, Ceftazidime	Aminothiazole oxime C-7 groups	Enhanced Gram-negative, some Pseudomonas
Fourth	Cefepime, Cefpirome	Zwitterionic C-7 side chains	Broad spectrum including Pseudomonas
Fifth	Ceftaroline	C-7 groups optimized for MRSA coverage	Gram-positive including MRSA, broad Gram-negative

Experimental Protocols and Research Methodologies

In Vivo 7-ACA Production in Engineered *A. chrysogenum*

The **innovative approach** for direct 7-ACA production involves creating recombinant strains of *Acremonium chrysogenum* that express bacterial cephalosporin C acylase genes [4] [8]. The experimental protocol begins with **codon optimization** of bacterial *cca* genes using specialized software (e.g., GENEius) based on the codon usage preference of *A. chrysogenum*, followed by custom gene synthesis [4] [8]. These optimized genes are then cloned into fungal expression vectors containing selectable markers such as nourseothricin resistance genes [4]. The constructed plasmids are introduced into *A. chrysogenum* via **protoplast-mediated transformation**, with transformants selected on complete culture media (CCM) containing nourseothricin at 25 $\mu\text{g}/\text{mL}$ [4] [8].

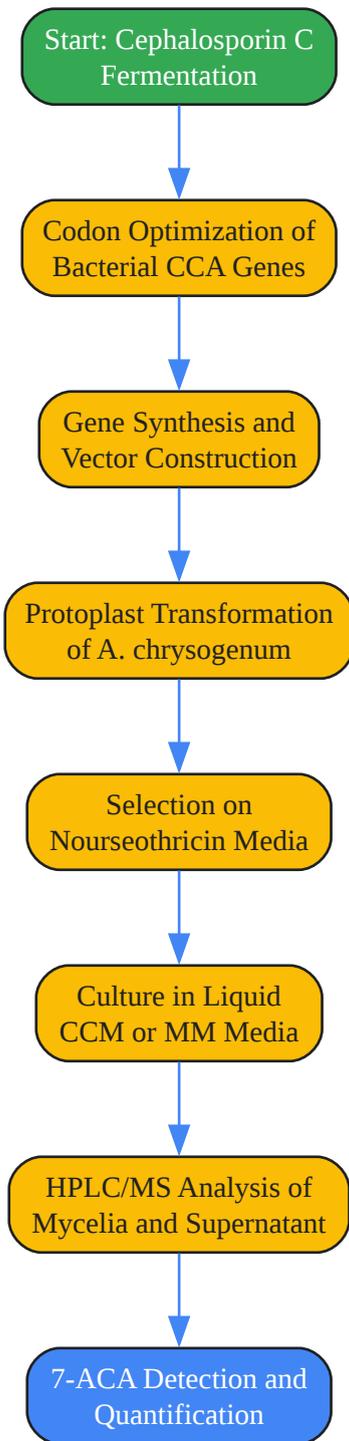
For analytical characterization, fungal strains are cultivated in liquid CCM or minimal medium (MM) at 27°C with agitation at 180 rpm [4] [8]. As a preculture, *A. chrysogenum* mycelia are inoculated into liquid CCM medium and incubated for 7 days, after which arthrospores are harvested by centrifugation at 5000 \times g

for 5 minutes and resuspended in 0.9% NaCl solution to a density of 200 mg/mL [4]. For production experiments, 200 mg of arthrospores are inoculated into liquid CCM to ensure consistent starting biomass [4]. The **expression and processing** of heterologous bacterial acylases are verified by Western blot and mass spectrometry analyses, confirming proper cleavage into α - and β -subunits within the fungal cellular environment [4] [8]. The conversion of cephalosporin C to 7-ACA is monitored using **extensive HPLC analysis** of both fungal mycelia and culture supernatants, with the highest 7-ACA concentrations typically detected in the latter [4]. Researchers have optimized conversion conditions by testing various incubation times, temperatures, and pH values, determining that the best transgenic strains achieve a **one-step conversion rate** of approximately 30% for the bacterial acylase [4] [8].

Analytical Methods for 7-ACA Quantification and Characterization

High-performance liquid chromatography (HPLC) represents the primary analytical method for quantifying 7-ACA in both production samples and pharmaceutical formulations [3]. A validated method for cephalosporin analysis employs an **octadecylsilane (C18) column** maintained at 55°C with a mobile phase consisting of 0.001 M tetrabutylammonium hydrogen sulfate, 0.001 M tetrabutylammonium hydroxide, and 7.5% methanol in 0.01 M sodium phosphate buffer (pH 7.5) [3]. The flow rate is typically set at 0.5 mL/min with detection at 254 nm, providing satisfactory resolution of 7-ACA from related compounds including cephalosporin, desacetylcephalosporin, and cefazolin [3]. For more complex mixtures or biological samples, **liquid chromatography-tandem mass spectrometry (LC-MS/MS)** offers superior sensitivity and specificity [5].

A developed LC-MS/MS method for cephalosporin analysis utilizes a reversed-phase ACE C₁₈ column (5 cm × 2.1 mm ID, 3 μm particle size) with a corresponding guard column [5]. The mobile phase typically consists of ammonium formate buffer with acetonitrile or methanol gradient elution, coupled to a mass spectrometer equipped with an **electrospray ionization (ESI) source** operating in multiple reaction monitoring (MRM) mode [5]. This highly sensitive technique enables detection and quantification of 7-ACA and various cephalosporin derivatives in complex matrices including fermentation broths, pharmaceutical formulations, and even biological samples from toxicity studies [5]. The method has been validated for specificity, linearity, accuracy, precision, and robustness according to regulatory guidelines, making it suitable for both quality control and research applications [5].



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Experimental workflow for in vivo 7-ACA production

Emerging Research and Future Perspectives

Novel 7-ACA Derivatives and Their Applications

Recent investigations have explored the synthesis and biological evaluation of novel 7-ACA derivatives with modified C-7 side chains, expanding potential applications beyond traditional antibacterial therapy [6]. A 2024 study reported the optimization of 7-ACA derivatives through **amino acylation at C-7** using benzoyl and cinnamoyl chlorides, conducted at room temperature with modified solvent and reagent systems to improve yields and purity [6]. The resulting compounds were evaluated for antibacterial activity against five pathogenic bacteria (*Bacillus subtilis*, *Pseudomonas aeruginosa*, *Streptococcus epidermidis*, *Salmonella typhi*, and others) using the paper disk diffusion method for preliminary screening [6]. While both synthetic compounds demonstrated inhibition at high concentrations (2000 µg/mL), minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicated relatively weak antibacterial activity compared to conventional cephalosporins [6]. However, one cinnamoyl derivative exhibited superior activity against *B. subtilis* compared to the benzoyl analog, suggesting structure-dependent antibacterial effects [6].

Perhaps more significantly, these novel 7-ACA derivatives demonstrated **enzyme inhibition activity** against caspase-3, caspase-7, and tyrosine kinase enzymes, representing the first report of such activity for 7-ACA derivatives [6]. The compounds showed weak to moderate inhibition against these enzymes, which play critical roles in apoptosis and cellular signaling pathways [6]. This finding suggests potential applications for 7-ACA derivatives in **non-antibiotic therapeutic areas** including cancer treatment and regulation of programmed cell death [6]. The cinnamoyl moiety in particular has been associated with diverse biological activities including antioxidant and anticancer effects in previous studies, potentially enhancing the multifunctionality of these 7-ACA derivatives [6]. This expansion into non-antibiotic applications represents a promising direction for leveraging the synthetic versatility of the 7-ACA scaffold to develop novel therapeutic agents addressing unmet medical needs beyond infectious diseases.

In Silico Approaches for Cephalosporin Development

Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational tool for predicting the properties and biological activities of cephalosporin derivatives, accelerating the drug development process [5]. A 2019 study established a QSAR model to predict the **absorption of cephalosporins** in zebrafish for toxicity testing, based on the internal concentrations of 19 cephalosporins determined using a validated LC-MS/MS method [5]. The model was constructed using multilinear regression with five molecular descriptors, demonstrating satisfactory predictive performance with a q^2 value

of 0.839 during leave-one-out cross-validation and 0.859 in external prediction [5]. This approach enables researchers to estimate internal drug concentrations in toxicity testing, correlating toxic effects with actual body burden rather than mere exposure concentrations [5].

These computational approaches are particularly valuable for understanding the **relationship between chemical structure** and biological behavior early in the drug development pipeline, potentially reducing attrition rates by identifying promising candidates while eliminating those with unfavorable properties [5]. As pharmaceutical companies face increasing challenges in antibiotic development due to antimicrobial resistance and regulatory hurdles, such in silico methods provide cost-effective strategies for prioritizing synthetic efforts and optimizing lead compounds [5]. Future applications of these computational approaches may include predicting metabolic stability, tissue penetration, and even potential for resistance development, further enhancing our ability to design optimized cephalosporin derivatives based on the versatile 7-ACA scaffold [5]. The integration of these computational methods with experimental validation represents a powerful paradigm for the next generation of antibiotic development, potentially extending the clinical utility of cephalosporin antibiotics in the face of escalating antimicrobial resistance challenges.

Conclusion

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References

1. - 7 - Wikipedia ACA [en.wikipedia.org]
2. 7 Aminocephalosporanic Acid - an overview [sciencedirect.com]
3. - 7 – Knowledge and References – Taylor & Francis ACA [taylorandfrancis.com]
4. A Straightforward Approach to Synthesize 7 ... [pmc.ncbi.nlm.nih.gov]
5. Construction of a Quantitative Structure Activity ... [frontiersin.org]

6. Synthesis and Biological Activity Evaluation of Two Derivatives of... [link.springer.com]

7. Synthesis of 7 α -Methoxy-7-(4-phenyl-1H-1,2,3-triazol- ... [pmc.ncbi.nlm.nih.gov]

8. A Straightforward Approach to Synthesize 7 ... [mdpi.com]

9. Two-Step Autocatalytic Processing of the Glutaryl... [pmc.ncbi.nlm.nih.gov]

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